molecular formula C31H52O3 B1666905 alpha-Tocopherol acetate CAS No. 58-95-7

alpha-Tocopherol acetate

Cat. No.: B1666905
CAS No.: 58-95-7
M. Wt: 472.7 g/mol
InChI Key: ZAKOWWREFLAJOT-UHFFFAOYSA-N
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Description

DL-alpha tocopheryl acetate, also known as vitamin E acetate, is a synthetic form of vitamin E. It is an ester of acetic acid and alpha-tocopherol. This compound is widely used in dietary supplements, cosmetics, and dermatological products due to its antioxidant properties. It is known for its ability to protect cells from oxidative damage by neutralizing free radicals .

Scientific Research Applications

DL-alpha tocopheryl acetate has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Alpha-Tocopherol Acetate (ATA), also known as Vitamin E Acetate, is a form of Vitamin E . The primary targets of ATA are the cells in our body, particularly those involved in the immune system and metabolic processes . It is known to be a fat-soluble antioxidant that has the capability to neutralize endogenous free radicals . It also targets enzymes such as protein kinase C, which is involved in cell proliferation and differentiation .

Mode of Action

ATA’s mode of action is primarily through its antioxidant properties. It neutralizes free radicals in the body, thereby preventing oxidative stress . This is particularly important in preventing cellular damage, aging, and various health conditions. ATA also inhibits the activity of protein kinase C, an enzyme involved in cell proliferation and differentiation .

Biochemical Pathways

ATA is involved in several biochemical pathways. It plays a key role in the antioxidant pathway, where it neutralizes free radicals and prevents oxidative stress . It also affects the protein kinase C pathway by inhibiting the activity of this enzyme . This can impact cell proliferation and differentiation. ATA’s biosynthesis involves the reaction of isopentyl diphosphate and homogentisic acid in plastid membranes .

Pharmacokinetics

ATA is a fat-soluble compound, which means it is absorbed along with fats in the diet. It undergoes hydrolysis by bile acid-dependent lipase in the pancreas or by an intestinal mucosal esterase . The pharmacokinetic properties of ATA, such as its absorption, distribution, metabolism, and excretion, are still being studied. It is known that ata can be detected at appreciable levels in the plasma after supplementation .

Result of Action

The primary result of ATA’s action is the prevention of oxidative stress in the body. By neutralizing free radicals, ATA helps to prevent cellular damage and various health conditions associated with oxidative stress . It also impacts cell proliferation and differentiation through its inhibition of protein kinase C .

Action Environment

The action of ATA can be influenced by various environmental factors. For instance, ATA is more stable than Alpha-Tocopherol, meaning it can better withstand environmental stresses such as heat, air, and light . This makes it ideal for use in supplements and fortified foods because it has a longer shelf life . .

Future Directions

There is ongoing research into the potential benefits of alpha-Tocopherol acetate. Current research seeks to determine optimal supplementation levels, interactions with other nutrients, impacts on gene expression, cell signaling, and communication, as well as the effects of high dosages in livestock . There is also interest in the potential of this compound in thermal burn injuries, infection, and sepsis .

Biochemical Analysis

Biochemical Properties

Alpha-Tocopherol Acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The biosynthesis of this compound occurs mainly in the plastids of higher plants from precursors derived from two metabolic pathways: homogentisic acid, an intermediate of degradation of aromatic amino acids, and phytyldiphosphate, which arises from the methylerythritol phosphate pathway .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. As an antioxidant, it plays a crucial role in protecting cells from damage caused by free radicals .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The antioxidant action of this compound is related to the formation of tocopherol quinone and its subsequent recycling or degradation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that this compound exhibits stability and undergoes degradation over time . Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses of this compound have been associated with toxic or adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, which can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound can affect its activity or function. It may be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: DL-alpha tocopheryl acetate is synthesized through the esterification of alpha-tocopherol with acetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of alpha-tocopherol to its acetate form .

Industrial Production Methods: In industrial settings, the production of DL-alpha tocopheryl acetate involves the use of large-scale reactors where alpha-tocopherol is reacted with acetic anhydride in the presence of an acid catalyst. The reaction mixture is then purified through distillation and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: DL-alpha tocopheryl acetate primarily undergoes hydrolysis and oxidation reactions.

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

    D-alpha tocopheryl acetate: The natural form of vitamin E acetate, which is more bioavailable and potent compared to the synthetic DL-alpha tocopheryl acetate.

    Alpha-tocopherol: The alcohol form of vitamin E, which is less stable than its acetate ester but more readily absorbed by the body.

    Tocopheryl succinate: Another ester form of vitamin E, used for its potential anti-cancer properties.

Uniqueness: DL-alpha tocopheryl acetate is unique due to its stability and extended shelf life compared to other forms of vitamin E. Its synthetic nature allows for consistent quality and availability, making it a preferred choice in industrial applications .

Properties

IUPAC Name

[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H52O3/c1-21(2)13-10-14-22(3)15-11-16-23(4)17-12-19-31(9)20-18-28-26(7)29(33-27(8)32)24(5)25(6)30(28)34-31/h21-23H,10-20H2,1-9H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAKOWWREFLAJOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H52O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20859032
Record name Acetic acid alpha-tocopherol
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Molecular Weight

472.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pellets or Large Crystals; Pellets or Large Crystals, Liquid, Solid
Record name 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-, 6-acetate
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CAS No.

7695-91-2, 52225-20-4, 58-95-7
Record name 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-, 6-acetate
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Record name alpha-Tocopherol acetate, dl-
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Record name DL-alpha tocopheryl acetate
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Record name alpha-tochopheryl acetate
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Record name 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-, 6-acetate
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Record name Acetic acid alpha-tocopherol
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Record name 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-benzopyran-6-yl acetate
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Record name [2R*(4R*,8R*)]-(±)-3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-benzopyran-6-yl acetate
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Record name 3,4-Dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-benzopyran-6-yl acetate
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Record name .ALPHA.-TOCOPHEROL ACETATE, DL-
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Melting Point

26.5 - 27.5 °C
Record name alpha-Tocopherol acetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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